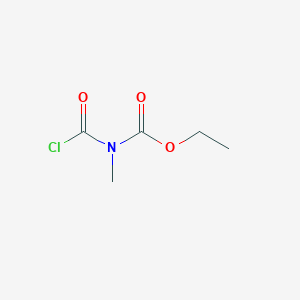
N-méthyl-N-(chlorocarbonyl)carbamate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-carbonochloridoyl-N-methylcarbamate is a chemical compound that belongs to the carbamate family. It is widely used as an insecticide and pesticide to control a variety of pests, including insects, mites, and ticks. This compound is a white crystalline solid that is soluble in water and has a slightly bitter taste.
Applications De Recherche Scientifique
Ethyl N-carbonochloridoyl-N-methylcarbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various carbamate derivatives . In biology, it is used to study the effects of carbamates on different biological systems. In medicine, it is used as an insecticide and pesticide to control pests that can transmit diseases. In industry, it is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Ethyl N-carbonochloridoyl-N-methylcarbamate is a small molecule that primarily targets the Shiga-like toxin 1 subunit B in bacteriophage H30 . This subunit is responsible for the binding of the holotoxin to specific receptors on the target cell surface .
Biochemical Pathways
It is known that the compound is involved in the synthesis of carbamates They are esters of carbamic acids .
Result of Action
It is known that the compound has a role in the synthesis of carbamates , which are used in a wide range of applications, from pesticides to pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl N-carbonochloridoyl-N-methylcarbamate can be synthesized through various methods. One common method involves the reaction of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of aryl isocyanates derived from arylamines and carbon dioxide in the presence of DBU, which can be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates .
Industrial Production Methods: In industrial settings, ethyl N-carbonochloridoyl-N-methylcarbamate is produced using a one-pot procedure for the synthesis of substituted O-aryl carbamates. This method involves the formation of N-substituted carbamoyl chlorides in situ, which are then reacted with substituted phenols . This procedure is economical and efficient, offering a streamlined workup process and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl N-carbonochloridoyl-N-methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with nucleophiles to form ureas, carbamates, and thiocarbamates .
Common Reagents and Conditions: Common reagents used in the reactions of ethyl N-carbonochloridoyl-N-methylcarbamate include carbonylimidazolide, aryl isocyanates, and DBU . The reactions typically occur under mild and metal-free conditions, making them environmentally friendly and efficient.
Major Products Formed: The major products formed from the reactions of ethyl N-carbonochloridoyl-N-methylcarbamate include ureas, carbamates, and thiocarbamates . These products have various applications in different fields, including agriculture and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to ethyl N-carbonochloridoyl-N-methylcarbamate include methylcarbamate and ethylcarbamate . These compounds also belong to the carbamate family and have similar chemical structures and properties.
Uniqueness: What sets ethyl N-carbonochloridoyl-N-methylcarbamate apart from other similar compounds is its specific use as an insecticide and pesticide. Its ability to effectively control a wide range of pests makes it a valuable tool in agriculture and public health. Additionally, its synthesis methods and reaction conditions are efficient and environmentally friendly, making it a preferred choice in industrial applications .
Propriétés
IUPAC Name |
ethyl N-carbonochloridoyl-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-3-10-5(9)7(2)4(6)8/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVGDEMHOMCIMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2404195.png)

![N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide](/img/structure/B2404197.png)
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2404200.png)



![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)
![5-Methyl-5-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2404208.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2404209.png)

![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B2404212.png)

![(1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2404216.png)
